molecular formula C17H19N3O4S B3563257 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B3563257
M. Wt: 361.4 g/mol
InChI Key: BXTMOEHBYFSSLQ-UHFFFAOYSA-N
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Description

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, sulfonylation, and the introduction of the morpholine and pyridine groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, including as potential drugs for treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-3-YL)BENZAMIDE
  • 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-4-YL)BENZAMIDE
  • 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZOATE

Uniqueness

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-13-5-6-14(17(21)19-16-4-2-3-7-18-16)12-15(13)25(22,23)20-8-10-24-11-9-20/h2-7,12H,8-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTMOEHBYFSSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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